molecular formula C39H34BrN3O5 B11978839 Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 1007485-77-9

Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11978839
CAS No.: 1007485-77-9
M. Wt: 704.6 g/mol
InChI Key: DHCOPOBBPDPICH-UHFFFAOYSA-N
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Description

Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C39H34BrN3O5. This compound is characterized by its unique structure, which includes a pyrazole ring, a brominated methoxyphenyl group, and a dihydropyridine core.

Preparation Methods

The synthesis of Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The synthetic route generally includes the following steps:

  • Preparation of the brominated methoxyphenyl precursor.
  • Formation of the pyrazole ring through cyclization reactions.
  • Coupling of the pyrazole ring with the brominated methoxyphenyl group using the Suzuki-Miyaura reaction.
  • Introduction of the dihydropyridine core through a multi-step synthesis involving various reagents and catalysts.

Chemical Reactions Analysis

Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds, such as:

  • Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties .

Properties

CAS No.

1007485-77-9

Molecular Formula

C39H34BrN3O5

Molecular Weight

704.6 g/mol

IUPAC Name

dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C39H34BrN3O5/c1-25-34(38(44)47-23-27-13-7-4-8-14-27)36(35(26(2)41-25)39(45)48-24-28-15-9-5-10-16-28)31-22-43(30-17-11-6-12-18-30)42-37(31)29-19-20-33(46-3)32(40)21-29/h4-22,36,41H,23-24H2,1-3H3

InChI Key

DHCOPOBBPDPICH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC(=C(C=C4)OC)Br)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

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